(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one
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Overview
Description
(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a phenyl group and a methylphenyl group attached to a butanone backbone. The imine functional group is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzaldehyde with 1-phenylbutan-1-one in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-Methylphenyl)imino]-1-phenylbutan-1-one
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one
- (3E)-3-[(3-Methylphenyl)imino]-1-(4-methylphenyl)butan-1-one
Uniqueness
(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one is unique due to its specific substitution pattern on the phenyl and methylphenyl groups. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112452-87-6 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(3-methylphenyl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-10-16(11-13)18-14(2)12-17(19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
InChI Key |
LWWPEPFKMUFJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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